1,1,1,3,5,5,5-Heptamethyltrisiloxane

Catalog No.
S725419
CAS No.
1873-88-7
M.F
C7H21O2Si3
M. Wt
221.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1,3,5,5,5-Heptamethyltrisiloxane

CAS Number

1873-88-7

Product Name

1,1,1,3,5,5,5-Heptamethyltrisiloxane

Molecular Formula

C7H21O2Si3

Molecular Weight

221.5 g/mol

InChI

InChI=1S/C7H21O2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h1-7H3

InChI Key

SWGZAKPJNWCPRY-UHFFFAOYSA-N

SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C

Synonyms

2,2,4,6,6-Pentamethyl-3,5-dioxa-2,4,6-trisilaheptane; Bis(trimethylsiloxy)methylsilane; Bis(trimethylsilyloxy)methylsilane; Heptamethylhydrotrisiloxane; Methylbis(trimethylsiloxy)silane; Methylbis(trimethylsilyloxy)silane; SIB 1844; SIB 1844.0;

Canonical SMILES

C[Si](O[Si](C)(C)C)O[Si](C)(C)C

The exact mass of the compound 1,1,1,3,5,5,5-Heptamethyltrisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

1,1,1,3,5,5,5-Heptamethyltrisiloxane (CAS 1873-88-7), commonly referred to as HMTS or bis(trimethylsiloxy)methylsilane, is a highly reactive, low-molecular-weight organosilicon compound characterized by a single, centrally located silicon-hydride (Si-H) bond [1]. As a colorless, volatile liquid with a boiling point of 141-142 °C and a density of 0.819 g/mL, it serves as a precise monofunctional building block in organic synthesis . In industrial procurement, HMTS is primarily sourced as the mandatory precursor for platinum-catalyzed hydrosilylation reactions with allyl-terminated polyethers, yielding polyalkyleneoxide-modified heptamethyltrisiloxanes [2]. These downstream derivatives are renowned as 'superspreaders,' providing extreme surface tension reduction that cannot be achieved by standard hydrocarbon or polymeric silicone alternatives.

Procurement attempts to substitute HMTS with cheaper, more common Si-H sources like Polymethylhydrosiloxane (PMHS) or 1,1,3,3-Tetramethyldisiloxane (TMDS) routinely fail due to fundamental differences in molecular architecture and reaction behavior [1]. PMHS is a polymer with multiple Si-H sites; when reacted with polyethers, it forms high-molecular-weight comb polymers that lack the extreme 'superspreading' kinetics and ultra-low surface tension of discrete trisiloxane surfactants [2]. Conversely, TMDS is a bifunctional silane (containing two Si-H bonds) that acts as a chain extender or cross-linker during hydrosilylation, leading to bridging, increased viscosity, or unwanted gelation [3]. HMTS is unique because its strictly monofunctional nature ensures 100% discrete, non-cross-linked pendant modifications, making it the only viable choice for manufacturing well-defined, low-viscosity trisiloxane fluids.

Downstream Surface Activity: Trisiloxane vs. Polymeric Siloxane Surfactants

The primary commercial value of HMTS lies in the exceptional surface activity of its downstream polyether derivatives. When HMTS is grafted with allyl polyethers, the resulting trisiloxane surfactant reduces aqueous surface tension to approximately 20.0–22.4 mN/m [1]. In contrast, using Polymethylhydrosiloxane (PMHS) to create polymeric siloxane surfactants typically only reduces surface tension to 28.0–30.0 mN/m [2]. This quantitative gap is the difference between standard wetting and true 'superspreading' behavior, where trisiloxane droplets can expand to over 50 times their original diameter on hydrophobic surfaces.

Evidence DimensionAqueous surface tension at Critical Aggregation Concentration (CAC)
Target Compound DataHMTS-derived surfactant: ~20.0 - 22.4 mN/m
Comparator Or BaselinePMHS-derived surfactant: ~28.0 - 30.0 mN/m
Quantified DifferenceHMTS derivatives achieve a 25-30% lower minimum surface tension.
Conditions0.1 wt% aqueous solution at 25 °C

Procuring HMTS is mandatory for manufacturing agricultural adjuvants and high-performance coatings that require extreme spreading capabilities unattainable by polymeric siloxanes.

Hydrosilylation Structural Control and Gelation Avoidance

During the synthesis of modified silicone fluids, controlling the molecular architecture is critical to preventing batch failure. HMTS possesses exactly one active Si-H bond per molecule, guaranteeing that hydrosilylation with terminal alkenes yields 100% discrete, end-capped or pendant products without any polymer cross-linking [1]. If a buyer substitutes HMTS with 1,1,3,3-Tetramethyldisiloxane (TMDS), which contains two highly reactive Si-H bonds, the bifunctionality induces bridging between polyether chains [2]. This leads to uncontrolled molecular weight increases, high viscosity, and potential gelation of the reactor contents.

Evidence DimensionReactive Si-H Functionality per Molecule
Target Compound DataHMTS: 1 Si-H group (0% cross-linking risk)
Comparator Or BaselineTMDS: 2 Si-H groups (High cross-linking/bridging risk)
Quantified DifferenceHMTS strictly limits the reaction to a 1:1 molar addition per siloxane core, whereas TMDS acts as a chain-extender.
ConditionsPlatinum-catalyzed hydrosilylation with allyl-terminated polyethers

Critical for buyers formulating low-viscosity fluids and surfactants where polymer bridging or gelation would ruin the manufacturing batch.

Precursor Volatility for Post-Synthesis Purification

Industrial synthesis of silicone surfactants often requires the use of excess silane precursor to drive the hydrosilylation reaction to completion. HMTS has a relatively low boiling point of 141-142 °C (at 760 mmHg), making it a volatile liquid [1]. This allows any unreacted HMTS to be easily and completely removed via standard vacuum stripping or distillation at the end of the process. In contrast, polymeric Si-H precursors like PMHS are non-volatile and decompose before boiling, meaning any unreacted Si-H sites or residual polymer permanently contaminate the final product [2].

Evidence DimensionBoiling Point / Volatility for Vacuum Stripping
Target Compound DataHMTS: 141-142 °C at 760 mmHg (Highly volatile)
Comparator Or BaselinePMHS: Non-volatile polymer (Decomposes >200 °C)
Quantified DifferenceHMTS allows for >99% removal of unreacted precursor via distillation, whereas PMHS leaves permanent residual contamination.
ConditionsPost-hydrosilylation purification phase

Ensures the final modified silicone fluid achieves high purity without requiring complex chromatographic separation, directly lowering commercial manufacturing costs.

Synthesis of Agricultural 'Superspreader' Adjuvants

Because HMTS-derived polyether siloxanes can reduce aqueous surface tension to ~20 mN/m, HMTS is the mandatory precursor for manufacturing agricultural spray adjuvants (e.g., Silwet L-77 analogs). These adjuvants allow pesticides and herbicides to spread uniformly over highly hydrophobic leaf surfaces, significantly improving active ingredient uptake and rainfastness [1].

Production of Polyurethane Foam Stabilizers

The precise, monofunctional nature of HMTS allows for the controlled grafting of polyether chains without the risk of cross-linking. This makes it an ideal building block for synthesizing specialized silicone surfactants used as stabilizers in polyurethane foam manufacturing, where strict viscosity and molecular weight control are required to ensure uniform cell structure [2].

Formulation of Personal Care Silicone Fluids

Due to its volatility and ease of purification via vacuum distillation, HMTS is utilized to synthesize high-purity, low-viscosity organomodified silicones for the cosmetics industry. The absence of residual unreacted polymeric siloxanes ensures the final cosmetic fluids meet strict safety and sensory requirements, providing a non-greasy, smooth feel in lotions and hair care products [3].

Physical Description

Liquid

UNII

RVY9659R8C

GHS Hazard Statements

Aggregated GHS information provided by 145 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (70.34%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (29.66%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (70.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (70.34%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (69.66%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

26403-67-8
1873-88-7

Wikipedia

1,1,1,3,5,5,5-heptamethyltrisiloxane

Use Classification

Cosmetics -> Antistatic; Emollient; Skin conditioning

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Trisiloxane, 1,1,1,3,5,5,5-heptamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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